molecular formula C12H16N2O4 B172080 Methyl 6-((tert-butoxycarbonyl)amino)nicotinate CAS No. 144186-11-8

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No. B172080
Key on ui cas rn: 144186-11-8
M. Wt: 252.27 g/mol
InChI Key: KHMRKCRGUHPQLA-UHFFFAOYSA-N
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Patent
US05866573

Procedure details

To a solution of methyl-6-(tert-butoxycarbonylamino)-nicotinate (2.20 g, 8.72 mmol) in anhydrous THF (50 mL), cooled to -30° C. was added DIBAL-H (1.0M in hexane, 34. 8 mL, 34.8 mmol) dropwise. After 1 h, 40 mL of a saturated solution of Rochelle salts was added and stirred vigorously for 10 h. The volatiles were removed in vacuo and the aqueous layer was extracted with methylene chloride (3×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was used directly in the next step. To a solution of oxalyl chloride (4.12 g, 32.46 mmol) in methylene chloride (30 mL), cooled to -78° C., was added DMSO (2.54 g, 32.46 mmol) dissolved in methylene chloride (9 mL) dropwise. After 20 minutes, the crude alcohol (1.82 g, 8.11 mmol) dissolved in 35 mL of methylene chloride was added followed by triethylamine (4.92 g, 48.66 mmoL). The ice bath was removed and the reaction stirred for 1 hr at rt, then water (30 mL) was added. The layers were separated and the aqueous layer was extracted with methylene chloride (2×50 mL). The organic layer was washed with water (1×50 mL) and brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (30×150 mm column of SiO2, EtOAc/methylene chloride 1:11) to give the title compound as a colorless solid:
Quantity
4.92 g
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
4.12 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.54 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
1.82 g
Type
reactant
Reaction Step Seven
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[N:6][CH:5]=1.CC(C[AlH]CC(C)C)C.C(Cl)(=O)C(Cl)=O.CS(C)=O>C1COCC1.C(Cl)Cl.C(N(CC)CC)C>[C:14]([O:13][C:11]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][N:6]=1)=[O:12])([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
4.92 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
saturated solution
Quantity
40 mL
Type
reactant
Smiles
Step Five
Name
Quantity
4.12 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
2.54 g
Type
reactant
Smiles
CS(=O)C
Step Seven
Name
alcohol
Quantity
1.82 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (1×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred for 1 hr at rt
Duration
1 h
ADDITION
Type
ADDITION
Details
water (30 mL) was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (1×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (30×150 mm column of SiO2, EtOAc/methylene chloride 1:11)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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